
Isopropyldihydromorphinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyldihydromorphinone is a semi-synthetic opioid derived from morphine. It is structurally related to dihydromorphine, with the addition of an isopropyl group. This compound is known for its potent analgesic properties and is used in the management of severe pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldihydromorphinone typically involves the reduction of morphine to dihydromorphine, followed by the introduction of an isopropyl group. The reduction of morphine can be achieved using hydrogenation in the presence of a palladium catalyst. The isopropylation step involves the reaction of dihydromorphine with isopropyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Isopropyldihydromorphinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can further modify the structure of the compound.
Substitution: The isopropyl group can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides such as isopropyl iodide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Isopropyldihydromorphinone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: The compound is used in research to understand the mechanisms of pain and analgesia.
Medicine: It is studied for its potential use in pain management, especially in cases where other opioids are ineffective.
Industry: The compound is used in the development of new analgesic drugs and formulations.
Mechanism of Action
Isopropyldihydromorphinone exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, which is responsible for its analgesic effects. The binding of the compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain.
Comparison with Similar Compounds
Similar Compounds
Dihydromorphine: A semi-synthetic opioid derived from morphine, similar in structure but without the isopropyl group.
Hydromorphone: Another semi-synthetic opioid with a similar structure but different pharmacological properties.
Uniqueness
Isopropyldihydromorphinone is unique due to the presence of the isopropyl group, which enhances its binding affinity to opioid receptors and increases its potency as an analgesic compared to dihydromorphine and hydromorphone.
Properties
CAS No. |
63868-38-2 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-7a-propan-2-yl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H25NO3/c1-11(2)20-16(23)7-5-13-14-10-12-4-6-15(22)18(24-20)17(12)19(13,20)8-9-21(14)3/h4,6,11,13-14,22H,5,7-10H2,1-3H3/t13-,14+,19-,20-/m0/s1 |
InChI Key |
OIADSCSXAVYURL-ILWKUFEGSA-N |
Isomeric SMILES |
CC(C)[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C |
Canonical SMILES |
CC(C)C12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)
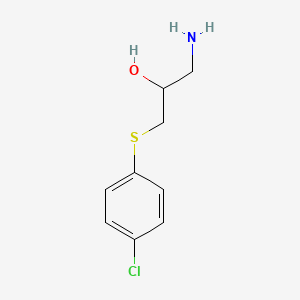
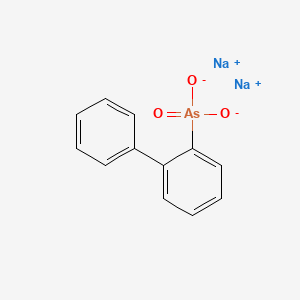
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
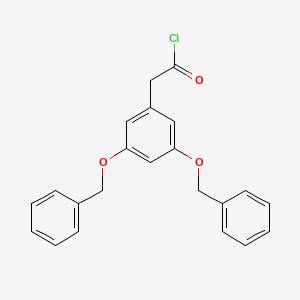
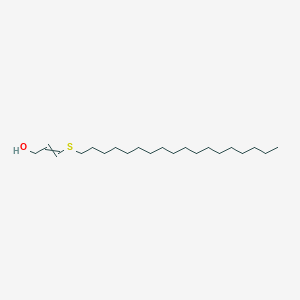
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
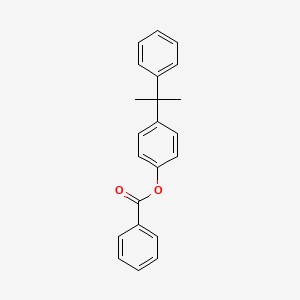
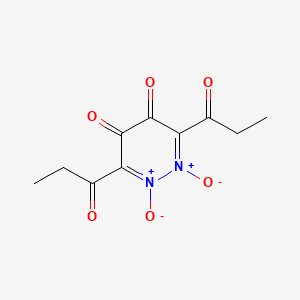
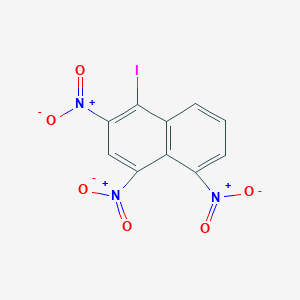
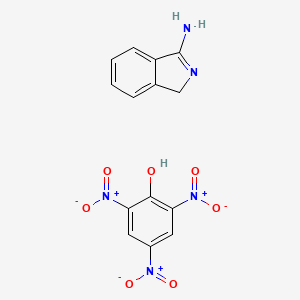
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
